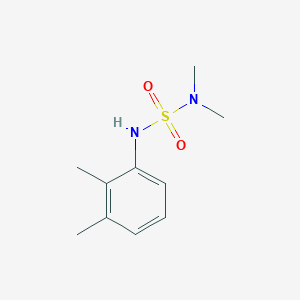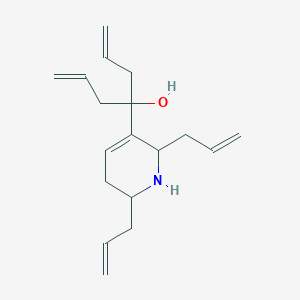![molecular formula C23H25N3O2 B5526839 8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)
8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one" is part of a broader class of chemicals that includes various diazaspiro[4.5]decan-3-one derivatives. These compounds have been explored for their potential in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of diazaspiro[4.5]decan-3-one derivatives involves multiple steps, including the interaction of carbazole with chloro-nitro-imidazole, followed by chemical reduction and acylation processes to furnish the respective amides. Subsequent cyclocondensation under specific reaction conditions yields the target compounds (Voelter et al., 2007).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decan-3-one derivatives is characterized by the presence of a spiro linkage between a diazacycloalkane and a carbonyl group. The structural parameters and energy minimization techniques suggest a compact and rigid framework, potentially influencing the interaction with biological targets (Farag et al., 2008).
Aplicaciones Científicas De Investigación
Antimycobacterial Agents
Research indicates that derivatives similar to "8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one" have been evaluated for their antimycobacterial properties. For instance, derivatives of 4-thiazolidinone, a compound structurally related to the query, showed promising activity against mycobacteria, with certain compounds exhibiting more than 90% inhibition at specific concentrations (Srivastava et al., 2005).
Antifungal and Antimicrobial Activities
Compounds containing the 9H-carbazole moiety have been synthesized and tested for antimicrobial activities, displaying significant antifungal and antimicrobial properties. This showcases the versatility of the compound's structure in developing potential treatments against various microbial infections (Salih et al., 2016).
Antihypertensive Activity
Derivatives of diazaspiro[4.5]decan-1-one have been explored for their antihypertensive activity. Research into 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed their potential as antihypertensive agents, highlighting the therapeutic relevance of the core structure in cardiovascular disease management (Caroon et al., 1981).
Anticancer and Antidiabetic Applications
Studies have also explored the potential of spirothiazolidine analogs, structurally related to the query compound, in anticancer and antidiabetic applications. Some compounds demonstrated significant activity against cancer cell lines and showed promising results as inhibitors of enzymes relevant to diabetes management (Flefel et al., 2019).
Chitin Synthase Inhibition and Antifungal Agents
The diazaspiro[4.5]decan-1-one derivatives have been identified as potential chitin synthase inhibitors and antifungal agents. Compounds with these structures showed moderate to excellent potency against chitin synthase and demonstrated antifungal activity, indicating their potential use in treating fungal infections (Li et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-[2-(9H-carbazol-3-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-25-15-23(14-22(25)28)8-10-26(11-9-23)21(27)13-16-6-7-20-18(12-16)17-4-2-3-5-19(17)24-20/h2-7,12,24H,8-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCMNDCONAQALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)CC3=CC4=C(C=C3)NC5=CC=CC=C54)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5526758.png)

![{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5526777.png)
![(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5526787.png)
![6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5526791.png)
![(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5526810.png)


![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5526827.png)



![2-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5526855.png)